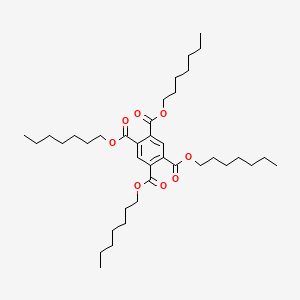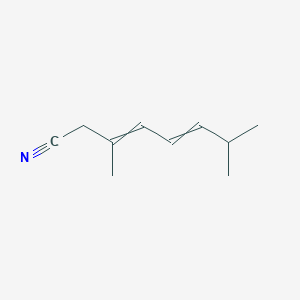
3,7-Dimethylocta-3,5-dienenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7-Dimethylocta-3,5-dienenitrile is an organic compound with the molecular formula C10H15N. It is characterized by the presence of a nitrile group (-CN) and two double bonds within its carbon chain. This compound is of interest in various fields due to its unique chemical structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethylocta-3,5-dienenitrile typically involves the reaction of suitable precursors under controlled conditions. One common method involves the reaction of 3,7-dimethylocta-2,6-diene with a nitrile source in the presence of a catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. This ensures a steady supply of the compound while maintaining optimal reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
3,7-Dimethylocta-3,5-dienenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in substitution reactions where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Various nucleophiles can be used for substitution reactions, often under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines and other reduced forms.
Substitution: Compounds with different functional groups replacing the nitrile group.
Aplicaciones Científicas De Investigación
3,7-Dimethylocta-3,5-dienenitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,7-Dimethylocta-3,5-dienenitrile involves its interaction with molecular targets through its nitrile group and double bonds. These interactions can lead to various biochemical and chemical effects, depending on the specific context and conditions.
Comparación Con Compuestos Similares
Similar Compounds
3,7-Dimethylocta-2,6-dienenitrile: A closely related compound with similar structural features.
3,7-Dimethylocta-1,5-dien-3-ol: Another related compound with an alcohol group instead of a nitrile group.
Propiedades
Número CAS |
57692-02-1 |
|---|---|
Fórmula molecular |
C10H15N |
Peso molecular |
149.23 g/mol |
Nombre IUPAC |
3,7-dimethylocta-3,5-dienenitrile |
InChI |
InChI=1S/C10H15N/c1-9(2)5-4-6-10(3)7-8-11/h4-6,9H,7H2,1-3H3 |
Clave InChI |
HVJWMVZNDYRBLS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C=CC=C(C)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(1H-indol-3-yl)ethyl]-1-methylpyridin-1-ium-3-carboxamide;iodide](/img/structure/B14618032.png)
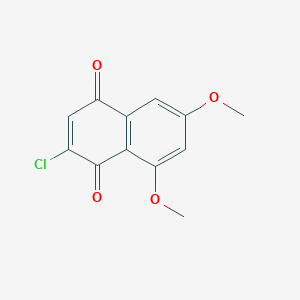
![3-(Propan-2-yl)[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14618040.png)
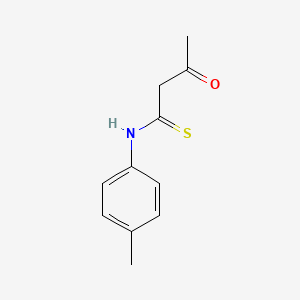
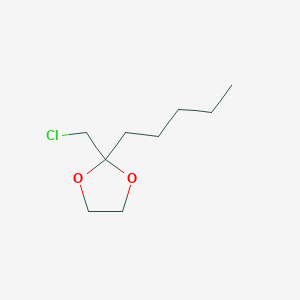
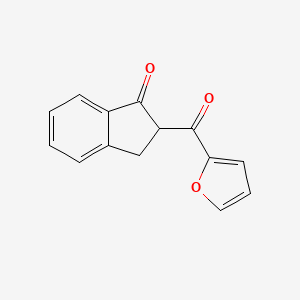
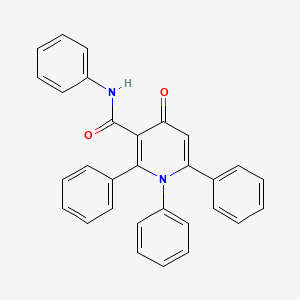
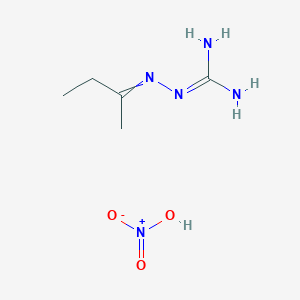
![1H-Pyrrole-2-carbonitrile, 4-chloro-1-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B14618090.png)
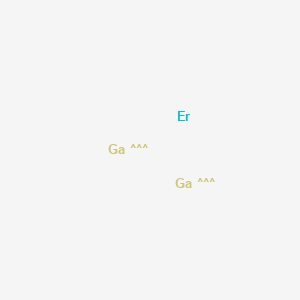
![Propanoic acid, 2-[4-[(5-chloro-2-pyridinyl)oxy]phenoxy]-](/img/structure/B14618098.png)
![9-(2H-Tetrazol-5-yl)-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B14618112.png)
